molecular formula C9H11FN2O5 B1684386 ドキフルリジン CAS No. 3094-09-5

ドキフルリジン

カタログ番号: B1684386
CAS番号: 3094-09-5
分子量: 246.19 g/mol
InChIキー: ZWAOHEXOSAUJHY-YTKLMKCDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Doxifluridine has a wide range of scientific research applications, including:

作用機序

ドキフルリジンは、ピリミジンヌクレオシドホスホリラーゼまたはチミジンホスホリラーゼの作用によって細胞内で5-フルオロウラシルに変換されます . 活性代謝物である5-フルオロウラシルは、DNA鎖に組み込まれてチミジンヌクレオチドの組み込みを阻害することで、DNA合成を阻害します . これにより、細胞死が起こり、腫瘍の増殖が抑制されます .

類似化合物:

ユニークさ: ドキフルリジンは、経口バイオアベイラビリティを向上させ、消化器系におけるジヒドロピリミジンデヒドロゲナーゼによる分解を回避するというユニークな特性を持っています。 そのため、特に静脈内投与が困難な地域では、他のフルオロピリミジン誘導体にとって貴重な代替手段となります .

将来の方向性

Doxifluridine is not FDA-approved for use in the USA. It is currently being evaluated in several clinical trials as a stand-alone or combination therapy treatment . The global Doxifluridine market size will reach USD million in 2028, growing at a CAGR over the analysis period .

生化学分析

Biochemical Properties

Doxifluridine plays a crucial role in biochemical reactions as a prodrug that is metabolized into its active form, 5-fluorouracil (5-FU), within cells. This conversion is facilitated by enzymes such as pyrimidine nucleoside phosphorylase and thymidine phosphorylase . These enzymes are highly expressed in various cancers, including esophageal, breast, cervical, pancreatic, and hepatic cancers . The active metabolite, 5-FU, inhibits DNA synthesis, leading to cell death .

Cellular Effects

Doxifluridine exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis, which leads to cell death . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. High levels of thymidine phosphorylase in the human intestinal tract can result in dose-limiting toxicity, such as diarrhea . Additionally, doxifluridine has been reported to cause neurotoxicity and mucositis in some individuals .

Molecular Mechanism

The molecular mechanism of doxifluridine involves its conversion to 5-fluorouracil (5-FU) by thymidine phosphorylase . Once converted, 5-FU inhibits thymidylate synthase, an enzyme crucial for DNA synthesis . This inhibition leads to the incorporation of fluoronucleotides into RNA and DNA, disrupting their function and resulting in cell death . The binding interactions with biomolecules and enzyme inhibition are central to the compound’s cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of doxifluridine change over time due to its stability and degradation. Doxifluridine is designed to improve oral bioavailability and avoid degradation by dihydropyrimidine dehydrogenase in the digestive system . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with the compound showing stability and sustained cytotoxic effects over time .

Dosage Effects in Animal Models

The effects of doxifluridine vary with different dosages in animal models. At therapeutic doses, doxifluridine effectively inhibits tumor growth by converting to 5-fluorouracil (5-FU) and disrupting DNA synthesis . At high doses, doxifluridine can cause intestinal toxicity and diarrhea, limiting its clinical use . The threshold effects and toxic or adverse effects observed in animal studies highlight the importance of dosage optimization .

Metabolic Pathways

Doxifluridine is involved in metabolic pathways that convert it to 5-fluorouracil (5-FU) under the action of thymidine phosphorylase . 5-FU is further metabolized to 5-fluorouridine (5-FUrd) by uridine phosphorylase in the presence of ribose-1-phosphate . These metabolic pathways are crucial for the activation and cytotoxic effects of doxifluridine .

Transport and Distribution

Doxifluridine is transported and distributed within cells and tissues through various mechanisms. Efflux transporters, such as P-glycoprotein, multidrug resistance proteins, and breast cancer resistance protein, play a role in the transport of doxifluridine . These transporters can affect the localization and accumulation of the compound, influencing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of doxifluridine is influenced by targeting signals and post-translational modifications. Doxifluridine is primarily localized in the cytoplasm, where it is converted to 5-fluorouracil (5-FU) by thymidine phosphorylase . The localization of doxifluridine and its active metabolite is crucial for their cytotoxic effects on cancer cells .

準備方法

合成ルートと反応条件: ドキフルリジンの調製には、5'位で修飾されたリボース誘導体と活性化された5-フルオロウラシルをカップリングさせる方法が用いられます。 この反応は通常、トリメチルシリルトリフルオロメタンスルホネートや四塩化スズなどのルイス酸の存在下、室温以下で不活性な有機溶媒中で行われます .

工業生産方法: 工業生産方法では、高収率化と不純物の削減に重点が置かれます。 このような方法の一つに、2',3'-ジアセチル-5-フルオロシチジンと適切な試薬を制御された条件下で反応させる方法があります .

化学反応の分析

反応の種類: ドキフルリジンは、以下のようないくつかの化学反応を起こします。

一般的な試薬と条件:

主な生成物:

4. 科学研究への応用

ドキフルリジンは、以下のような様々な科学研究への応用があります。

類似化合物との比較

Uniqueness: Doxifluridine is unique in its ability to improve oral bioavailability and avoid degradation by dihydropyrimidine dehydrogenase in the digestive system. This makes it a valuable alternative to other fluoropyrimidine derivatives, particularly in regions where intravenous administration is less feasible .

特性

{ "Design of the Synthesis Pathway": "The synthesis of Doxifluridine involves the conversion of 5-fluorouracil to Doxifluridine via a multi-step reaction pathway.", "Starting Materials": [ "5-fluorouracil", "Dimethyl sulfate", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Triethylamine", "Chloroacetic acid", "Sodium bicarbonate", "Diisopropylethylamine", "Methanesulfonic acid" ], "Reaction": [ "5-fluorouracil is first methylated using dimethyl sulfate and sodium hydroxide to produce 5-fluoro-2,4(1H,3H)-pyrimidinedione.", "The resulting compound is then reacted with chloroacetic acid and sodium bicarbonate to form 2-(2-carboxyethyl)-5-fluoro-2,4(1H,3H)-pyrimidinedione.", "This compound is then esterified using acetic anhydride and triethylamine to produce 2-(2-acetoxyethyl)-5-fluoro-2,4(1H,3H)-pyrimidinedione.", "The resulting compound is then reacted with methanesulfonic acid to produce Doxifluridine." ] }

CAS番号

3094-09-5

分子式

C9H11FN2O5

分子量

246.19 g/mol

IUPAC名

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5+,6-,8-/m1/s1

InChIキー

ZWAOHEXOSAUJHY-YTKLMKCDSA-N

異性体SMILES

C[C@@H]1[C@@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O

SMILES

CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O

正規SMILES

CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O

外観

Solid powder

melting_point

190.0 °C

3094-09-5

ピクトグラム

Flammable; Irritant; Health Hazard; Environmental Hazard

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

>36.9 [ug/mL] (The mean of the results at pH 7.4)

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

5'-deoxy-5'-fluorouridine
5'-deoxy-5-fluorouridine
5'-DFUR
5'-fluoro-5'-deoxyuridine
doxifluridine
doxyfluridine
Furtulon
Ro 21-9738

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxifluridine
Reactant of Route 2
Doxifluridine
Reactant of Route 3
Doxifluridine
Reactant of Route 4
Doxifluridine
Reactant of Route 5
Doxifluridine
Reactant of Route 6
Doxifluridine
Customer
Q & A

Q1: How does doxifluridine exert its anticancer activity?

A: Doxifluridine itself is inactive. It exerts its anticancer effects by converting into 5-FU within the body. This conversion is primarily facilitated by the enzyme thymidine phosphorylase (TP), which is often found at higher levels in tumor cells compared to normal cells [, , , ].

Q2: What happens after doxifluridine is converted to 5-FU?

A2: Once converted to 5-FU, it disrupts various cellular processes crucial for cancer cell growth and proliferation:

  • Inhibition of DNA Synthesis: 5-FU integrates into RNA and DNA, hindering the production of these essential molecules and leading to cell death [].
  • Inhibition of Thymidylate Synthase: 5-FU blocks the activity of thymidylate synthase, an enzyme critical for DNA synthesis, ultimately leading to DNA damage and cell death [, ].

Q3: Does the level of TP expression in tumor cells influence doxifluridine's effectiveness?

A: Yes, tumors with higher TP activity are expected to convert more doxifluridine into 5-FU, potentially leading to greater therapeutic efficacy [, , , ]. Conversely, lower TP levels might result in reduced drug activation and potentially lower efficacy [].

Q4: What is the molecular formula and weight of doxifluridine?

A4: The molecular formula of doxifluridine is C9H11FN2O5, and its molecular weight is 246.19 g/mol. While this information is widely known, it wasn't explicitly mentioned in the provided research abstracts.

Q5: What factors can influence the dissolution and solubility of doxifluridine?

A: The pH of the medium plays a crucial role in determining doxifluridine's solubility. It exhibits higher solubility in neutral environments and lower solubility in acidic solutions [].

Q6: How do these factors impact doxifluridine's bioavailability and efficacy?

A: Efficient dissolution and adequate solubility are essential for optimal drug absorption and bioavailability. Formulating doxifluridine in a way that enhances its dissolution and maintains stability under physiological conditions is crucial for achieving desired therapeutic outcomes [, ].

Q7: What are the main metabolic pathways of doxifluridine?

A: Doxifluridine is primarily metabolized to 5-FU by TP, mainly within tumor tissues [, , ]. This localized conversion is key to its therapeutic efficacy and reduced systemic toxicity compared to direct 5-FU administration [, , ].

Q8: What is the elimination half-life of doxifluridine?

A: The elimination half-life of doxifluridine is relatively short, approximately 2 minutes []. This rapid clearance from the systemic circulation contributes to its lower toxicity profile compared to other fluoropyrimidine agents [].

Q9: What preclinical models have been used to study doxifluridine's efficacy?

A: Human cancer xenograft models, particularly those of colorectal cancer, have been valuable tools for investigating doxifluridine's antitumor activity and pharmacokinetics [, ]. These models provide insights into drug behavior in a setting that mimics human tumor biology.

Q10: What in vitro assays have been used to study doxifluridine's mechanism of action?

A: Cell-based assays using human cancer cell lines, such as HT-29 colon cancer cells, have been instrumental in studying the cytotoxic effects of doxifluridine and its interaction with TP [].

Q11: How does the efficacy of oral doxifluridine compare to intravenous 5-FU in preclinical models?

A: Doxifluridine, when administered orally, has demonstrated superior efficacy compared to 5-FU in certain preclinical models, particularly when administered frequently []. This enhanced efficacy is attributed to its targeted conversion to 5-FU within tumor tissues [].

Q12: What are the common side effects associated with doxifluridine treatment?

A: While generally well-tolerated, doxifluridine can cause side effects, primarily gastrointestinal disturbances like diarrhea, nausea, and vomiting [, , , , ]. The severity and frequency of these effects can vary depending on dosage and individual patient sensitivity [, , ].

Q13: What strategies are being explored to improve doxifluridine's delivery to tumor tissues?

A: Researchers are exploring the use of mesenchymal stem cells (MSCs) as carriers for targeted doxifluridine delivery []. MSCs possess a natural affinity for tumor tissues, potentially enabling a more focused drug delivery approach [].

Q14: How can doxifluridine's formulation be optimized for better therapeutic outcomes?

A: Developing novel formulations, such as dispersible tablets, can potentially enhance doxifluridine's dissolution rate, absorption, and ultimately its bioavailability []. This could lead to improved clinical efficacy and potentially reduced side effects [].

Q15: What analytical techniques are used to quantify doxifluridine and its metabolites in biological samples?

A: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry is widely employed for the accurate and sensitive quantification of doxifluridine, 5-FU, and 5-fluorouridine in biological matrices like plasma and tissue samples [, , ].

Q16: How are analytical methods for doxifluridine validated to ensure reliable results?

A: Validation of analytical methods is crucial for ensuring their accuracy, precision, specificity, and sensitivity. Studies have established and validated robust HPLC-MS/MS methods for quantifying doxifluridine and its metabolites, ensuring accurate and reliable data for pharmacokinetic and bioequivalence studies [, ].

Q17: Are there any known mechanisms of resistance to doxifluridine?

A: Resistance to doxifluridine is often associated with low TP expression in tumor cells, hindering the conversion of the prodrug into active 5-FU [, ]. Additionally, alterations in downstream targets of 5-FU, such as thymidylate synthase, can also contribute to resistance [].

Q18: Can doxifluridine be used to overcome resistance to other fluoropyrimidine agents?

A: Doxifluridine might offer a therapeutic advantage in patients who develop resistance to other fluoropyrimidines like 5-FU. This is because doxifluridine is converted to 5-FU within the tumor, potentially bypassing resistance mechanisms related to systemic 5-FU administration [].

Q19: What other anticancer agents are commonly used in combination with doxifluridine?

A19: Doxifluridine has been investigated in combination with various chemotherapeutic agents, including:

  • Oxaliplatin: This combination has shown promise in treating advanced gastric cancer, with S-1/oxaliplatin demonstrating better response rates than doxifluridine/oxaliplatin [, ].
  • Paclitaxel: This combination has shown efficacy in treating advanced or recurrent breast cancer, gastric cancer, and peritoneal dissemination of gastric cancer, demonstrating manageable toxicity profiles [, , , ].
  • Irinotecan: This combination has been studied in colorectal cancer, suggesting potential synergistic effects and a distinct molecular mechanism compared to 5-FU and irinotecan combinations [].

Q20: What are the potential benefits of combining doxifluridine with radiotherapy?

A: Clinical trials have explored combining doxifluridine with radiotherapy for treating various cancers, including esophageal and rectal cancer [, , ]. The rationale behind this combination is to enhance the radiosensitizing effects of 5-FU specifically within the tumor microenvironment [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。